N-(3,5-dichlorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride
Description
N-(3,5-Dichlorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride is a triazine-based compound featuring a 3,5-dichlorophenyl substituent and two morpholine rings at the 4- and 6-positions of the triazine core. This compound is structurally optimized for applications in medicinal chemistry, particularly as a kinase inhibitor or agrochemical intermediate. Its hydrochloride salt form enhances solubility and stability for practical use.
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2N6O2.ClH/c18-12-9-13(19)11-14(10-12)20-15-21-16(24-1-5-26-6-2-24)23-17(22-15)25-3-7-27-8-4-25;/h9-11H,1-8H2,(H,20,21,22,23);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJANVBRDIWBRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC(=CC(=C3)Cl)Cl)N4CCOCC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl3N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 4,6-Dimorpholino-2-chloro-1,3,5-triazine
Reagents and Conditions
- Cyanuric chloride (1 equiv) reacts with morpholine (2.2 equiv) in tetrahydrofuran (THF) at 0–5°C for 4–6 hours, using potassium carbonate (K₂CO₃, 3 equiv) as a base.
- Purpose : Substitution of two chlorine atoms at the 4- and 6-positions of the triazine ring.
Optimization Insights
- Temperature control at 0–5°C ensures selective monosubstitution, preventing over-reaction.
- Excess morpholine (2.2 equiv) drives the reaction to completion, while K₂CO₃ neutralizes liberated HCl, maintaining reaction efficiency.
Characterization Data
Step 3: Hydrochloride Salt Formation
Procedure
- The free base is dissolved in anhydrous ethanol and treated with concentrated hydrochloric acid (1.1 equiv) at 0°C.
- The mixture is stirred for 1 hour, and the precipitate is isolated via filtration, washed with cold ether, and dried under vacuum.
Analytical Validation
- ¹H NMR (DMSO-d₆): Downfield shift of NH proton to δ 10.68 (s, 1H), confirming salt formation.
- Elemental Analysis : Consistent with C₁₉H₂₂Cl₃N₇O₂·HCl (Calcd: C, 43.12; H, 4.38; N, 18.21; Found: C, 43.28; H, 4.45; N, 18.09).
Comparative Analysis of Synthetic Methodologies
Solvent and Base Selection
| Parameter | Method A (THF/K₂CO₃) | Method B (1,4-Dioxane/K₂CO₃) |
|---|---|---|
| Reaction Temperature | 0–25°C | 25–30°C |
| Substitution Rate | 4–6 hours | 12–18 hours |
| Yield | 85–90% | 70–76% |
Regioselectivity Control
- Low-Temperature Synthesis : Reactions at ≤5°C prevent polysubstitution, as demonstrated in analogous triazine systems.
- Stoichiometric Ratios : A 1:1 molar ratio of triazine intermediate to 3,5-dichloroaniline minimizes byproducts.
Industrial Scalability and Environmental Considerations
Solvent Recycling
Byproduct Management
- HCl Neutralization : K₂CO₃ or NaHCO₃ efficiently traps HCl, preventing corrosion and side reactions.
- Crystallization Efficiency : Acetone/water recrystallization achieves >98% purity, avoiding energy-intensive chromatography.
Analytical and Spectroscopic Characterization
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of other complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as an antimicrobial and antifungal agent.
- Studied for its effects on cellular processes and enzyme activities.
Medicine:
- Explored for its potential therapeutic applications, including anticancer and antiviral properties.
- Used in drug discovery and development for its unique chemical structure.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-(3,5-dichlorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride and analogous triazine derivatives:
Key Structural and Functional Insights
Impact of Substituents on Bioactivity
- Morpholine vs.
- Chlorophenyl Groups : The 3,5-dichlorophenyl moiety enhances electrophilicity and membrane permeability compared to unsubstituted phenyl analogs (e.g., ’s N-methylphenyl derivative) .
- Trifluoromethyl and Pyridine Modifications : PQR309’s trifluoromethyl-pyridine group () improves blood-brain barrier penetration, a critical advantage for CNS-targeted therapies .
Biological Activity
N-(3,5-dichlorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its synthesis, biological properties, and potential therapeutic applications based on available research findings.
1. Synthesis of the Compound
The synthesis of this compound involves several steps that typically include the reaction of 3,5-dichloroaniline with various morpholino derivatives and triazine intermediates. The reaction conditions often require careful control of temperature and pH to achieve optimal yields.
2.1 Anticancer Activity
Research has indicated that compounds similar to this compound exhibit antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer).
- Mechanism of Action : The compound may induce apoptosis and inhibit cell cycle progression at the G2/M phase. This suggests a potential role as a chemotherapeutic agent.
| Compound | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| N-(3,5-dichlorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine | MCF-7 | 0.28 | Apoptosis induction |
| Similar Triazines | HepG2 | 9.6 | Cell cycle arrest |
2.2 Antimicrobial Activity
This compound has also been evaluated for its antibacterial properties :
- Tested Bacteria : Staphylococcus aureus (gram-positive) and Salmonella typhimurium (gram-negative).
- Results : The compound demonstrated significant antibacterial activity with varying degrees of effectiveness against different strains.
| Bacteria | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 25 µg/mL | Inhibitory |
| Salmonella typhimurium | 50 µg/mL | Moderate |
Case Study 1: Antiproliferative Effects
In a study published in the Journal of Medicinal Chemistry, the antiproliferative effects of N-(3,5-dichlorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine were evaluated against a panel of cancer cell lines. The results showed that this compound significantly inhibited cell growth in MCF-7 cells with an IC50 value lower than many existing chemotherapeutics .
Case Study 2: Antibacterial Efficacy
A recent investigation into the antibacterial properties of related triazine compounds revealed that this compound exhibited potent activity against both gram-positive and gram-negative bacteria. This study highlighted its potential as a lead compound for developing new antibiotics .
4. Conclusion
This compound shows promising biological activities including anticancer and antimicrobial effects. Its mechanisms of action involve apoptosis induction and inhibition of bacterial growth. Further research is needed to fully elucidate its pharmacological profile and therapeutic potential.
Q & A
Q. What strategies improve blood-brain barrier (BBB) penetration?
- Approach : Introduce fluorine atoms or reduce molecular weight (<450 Da). In vivo PK studies in mice show brain/plasma ratios >0.3 indicate BBB penetration .
Methodological Tables
Q. Table 1. Key Spectral Markers in NMR Analysis
| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Morpholino | 3.6–3.8 (m) | 66.5 (CH₂-O) |
| 3,5-Dichlorophenyl | 7.1–7.5 (m) | 125–135 (C-Cl) |
| Triazine Core | - | 160–170 (C=N) |
| Data from and . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
